Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Scientific Research Applications
Fungicidal Activity
Benzimidazole derivatives, including Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate , have been extensively studied as fungicides. These compounds effectively inhibit fungal growth by disrupting microtubule assembly, leading to cell cycle arrest and cell death. They are particularly valuable in agriculture for controlling various plant diseases caused by fungi .
Antibacterial Properties
Research has shown that benzimidazole derivatives possess antibacterial activity. While specific studies on Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate are limited, it likely shares this property with other benzimidazole compounds. These antibacterial effects make them potential candidates for combating bacterial infections .
Antiparasitic Effects
Benzimidazole derivatives exhibit antiparasitic activity against various parasites. Although more research is needed on this specific compound, it likely shares this trait with other benzimidazoles. These properties are crucial for developing novel antiparasitic drugs .
Antitumor Potential
Some benzimidazole derivatives demonstrate antitumor activity. While not directly studied for Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate , it’s worth exploring its potential in cancer therapy. Benzimidazoles may interfere with cell division and inhibit tumor growth .
Materials Chemistry and Electronics
Beyond biological applications, benzimidazole derivatives find use in materials chemistry and electronics. Their unique structure allows for functionalization, making them valuable in designing organic semiconductors, sensors, and optoelectronic devices .
Dyes and Pigments
Benzimidazole-based compounds contribute to the vibrant world of dyes and pigments. Their chromophoric properties make them suitable for coloring textiles, plastics, and other materials .
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antimicrobial, antifungal, and antitumor agents
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to changes that result in their observed biological activities . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological activities
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects
properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-17(22)13-8-9-14-15(10-13)24-18(19-14)20-16(21)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRJRVVXYQZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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